Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl-
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Overview
Description
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where a chlorine atom, a tert-butyl group, and a methyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- typically involves the chlorination of 1-(1,1-dimethylethyl)-4-methylbenzene. This reaction can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Major products include carboxylic acids or ketones.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. The tert-butyl and methyl groups influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
- Benzene, 1-chloro-3,5-bis(1,1-dimethylethyl)-
- Benzene, 1-(1,1-dimethylethyl)-4-methyl-
Uniqueness
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- is unique due to the presence of both a chlorine atom and a tert-butyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The specific substitution pattern influences its behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
81901-12-4 |
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Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-tert-butyl-2-chloro-4-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7H,1-4H3 |
InChI Key |
XQVQFDUMCCPINW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)Cl |
Origin of Product |
United States |
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